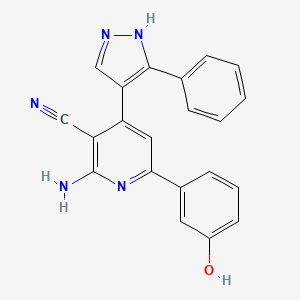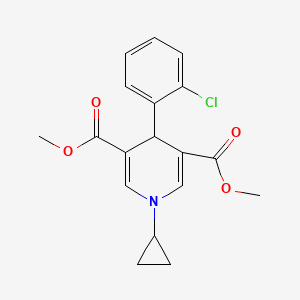![molecular formula C18H22N2O B5489878 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B5489878.png)
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of two aromatic rings, each substituted with methyl groups, and connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of 1-(2,5-dimethylphenyl)ethanamine with 2-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction proceeds as follows:
- Dissolve 1-(2,5-dimethylphenyl)ethanamine in an anhydrous solvent such as dichloromethane.
- Add 2-methylphenyl isocyanate dropwise to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized aromatic rings.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized urea derivatives with hydroxyl or carbonyl groups on the aromatic rings.
Reduction: Amine derivatives with reduced urea linkage.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea linkage allows for hydrogen bonding interactions with biological macromolecules, enhancing its binding affinity. The aromatic rings contribute to hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dimethylphenyl)-3-(2-ethyl-6-methylphenyl)urea: Similar structure with different substitution patterns on the aromatic rings.
1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)thiourea: Contains a thiourea linkage instead of a urea linkage.
1-(2,5-Dimethylphenyl)-3-(2-methylphenyl)guanidine: Contains a guanidine linkage instead of a urea linkage.
Uniqueness
1-[1-(2,5-Dimethylphenyl)ethyl]-3-(2-methylphenyl)urea is unique due to its specific substitution pattern on the aromatic rings and the presence of a urea linkage. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[1-(2,5-dimethylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12-9-10-13(2)16(11-12)15(4)19-18(21)20-17-8-6-5-7-14(17)3/h5-11,15H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRIZHVYKHIOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3,4-dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B5489796.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(5-methyl-2-furyl)acrylamide]](/img/structure/B5489804.png)
![(1S)-3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-phenylpropan-1-ol](/img/structure/B5489817.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
![(5E)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5489827.png)

![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5489840.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5489845.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-2-{[5-(2,4-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5489852.png)


![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(Z)-(5-BROMOTHIOPHEN-2-YL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B5489877.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
